(Perfluorohexyl)benzene
Overview
Description
(Perfluorohexyl)benzene is an organic compound characterized by a benzene ring substituted with a perfluorohexyl group. This compound is notable for its unique chemical properties, which arise from the presence of the highly electronegative fluorine atoms. These properties make this compound a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Perfluorohexyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-bromoperfluorohexane in the presence of a base such as caesium carbonate. This reaction typically occurs at elevated temperatures, around 130°C, and requires a reaction time of approximately 24 hours .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Perfluorohexyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the perfluorohexyl group, the benzene ring is less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.
Nucleophilic Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions, particularly at the terminal fluorine atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under mild conditions to replace terminal fluorine atoms.
Major Products:
EAS Products: Halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution Products: Compounds where the terminal fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
(Perfluorohexyl)benzene finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in imaging agents and as a component in certain pharmaceuticals.
Mechanism of Action
The mechanism of action of (Perfluorohexyl)benzene is primarily influenced by the perfluorohexyl group. This group imparts unique physical and chemical properties, such as high thermal stability and resistance to chemical degradation. The molecular interactions are dominated by the strong electronegativity of fluorine, which affects the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Perfluorooctylbenzene: Similar structure but with a longer perfluoroalkyl chain.
Perfluorobutylbenzene: Shorter perfluoroalkyl chain compared to (Perfluorohexyl)benzene.
Uniqueness: this compound is unique due to its balance between hydrophobicity and chemical reactivity. The length of the perfluorohexyl chain provides a distinct set of properties that are intermediate between shorter and longer perfluoroalkyl-substituted benzenes. This makes it particularly useful in applications where moderate hydrophobicity and stability are required .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCLELUDINUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512034 | |
Record name | (Tridecafluorohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65440-93-9 | |
Record name | (Tridecafluorohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in improving the fluorescence quantum yield (FQY) of poly(9,9-dialkylfluoreneethynylene)s (PFEs)?
A1: PFEs have garnered less attention in the field of organic optoelectronic devices compared to the widely used poly(9,9-dialkylfluorene)s. This disparity arises partly from the inherently low FQY observed in PFEs when in a solid state. A higher FQY translates to brighter materials, making them more desirable for applications like light-emitting diodes (OLEDs) and sensors. [, ]
Q2: How does the introduction of a 1,4-bis(perfluorohexyl)benzene (BFB) unit impact the FQY of PFEs?
A2: Research indicates that incorporating BFB units into the PFE polymer backbone significantly enhances its solid-state FQY. This effect is dependent on the molar percentage of BFB in the copolymer. Notably, copolymers containing 40% and 50% BFB showed a substantial FQY increase from 4.9% (observed in pure PFE) to 7.8% and 17.4%, respectively. This suggests that BFB plays a crucial role in improving the light-emitting efficiency of these polymers. [, ]
Q3: What is the proposed mechanism behind the enhanced FQY observed with BFB incorporation?
A3: While the exact mechanism is not explicitly detailed in the provided research, the introduction of the perfluoroalkyl chains, in this case, this compound, likely influences the polymer chain packing and intermolecular interactions within the solid state. The presence of fluorine, being highly electronegative, can lead to reduced aggregation and minimize non-radiative energy transfer pathways, ultimately contributing to the observed increase in FQY. [, ]
Q4: Are there any other noteworthy effects of incorporating BFB into PFEs?
A4: Beyond enhancing FQY, incorporating BFB units into PFEs also affects their electrochemical properties. The research observed that PFEs containing BFB exhibited a lower reduction potential compared to the unmodified PFE. This alteration in reduction potential could be advantageous in specific optoelectronic applications. Furthermore, the fluorine-containing polymers demonstrated commendable thermal stability, a crucial factor for device longevity and performance. [, ]
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